![molecular formula C20H17FN4O2S B14971968 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B14971968.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide
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Overview
Description
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methoxybenzamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methoxybenzamide typically involves multiple steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of a hydrazine derivative with a thioamide under acidic conditions to form the triazolothiazole core.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the triazolothiazole core with 3-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazolothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-YL]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to bind to enzyme active sites, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Flualprazolam: A benzodiazepine derivative with a similar triazole ring structure.
Triazolothiadiazines: Compounds with a similar core structure but different substituents.
Triazolopyrazines: Another class of compounds with a triazole ring fused to a different heterocycle.
Uniqueness
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-YL]ethyl}-3-methoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for multiple points of modification, making it a versatile compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H17FN4O2S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H17FN4O2S/c1-27-15-6-4-5-13(11-15)19(26)22-10-9-14-12-28-20-23-18(24-25(14)20)16-7-2-3-8-17(16)21/h2-8,11-12H,9-10H2,1H3,(H,22,26) |
InChI Key |
SZHIIHFXWZEEGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Origin of Product |
United States |
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